Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate involves several steps. One common method includes the acylation of dimedone (1) with acetic anhydride to produce 2-acetyldimedone (2). This intermediate is then reacted with the appropriate lipoamino acid (LAA) in the presence of triethylamine and a catalytic quantity of 4-dimethylaminopyridine (DMAP) in refluxing ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: Aromatic substitution reactions can occur, particularly at the methoxy groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate can be compared with other similar compounds such as:
N-Fmoc-N’-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-lysine: Another compound with a similar cyclohexylidene structure used in peptide synthesis.
Methyl 2,4-dimethoxybenzoate: A simpler ester derivative used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C20H25NO6/c1-11(18-14(22)9-20(2,3)10-15(18)23)21-13-8-17(26-5)16(25-4)7-12(13)19(24)27-6/h7-8,22H,9-10H2,1-6H3 |
InChI Key |
SNJGUNCPJCEODN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=C(C=C1C(=O)OC)OC)OC)C2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
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